8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid
Overview
Description
8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid is a chemical compound with the linear formula C10H6FNO3 . It has a molecular weight of 207.163 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid is defined by its linear formula, C10H6FNO3 . The presence of a fluorine atom and a hydroxy group in the quinoline ring structure is a characteristic feature of this compound .Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid are not detailed in the available literature, fluoroquinolones in general are known to undergo a variety of structural modifications . These modifications can involve the incorporation of different substituents into the quinoline system .Mechanism of Action
The mechanism of action for fluoroquinolones, the family of compounds to which 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid belongs, involves inhibiting bacterial DNA-gyrase . This results in a high level of antibacterial activity, allowing fluoroquinolones to be used in the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Future Directions
The future directions for research on 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid and related compounds could involve further exploration of their synthesis, structural modifications, and biological activity. This could potentially lead to the development of new antibacterial agents with improved properties .
properties
IUPAC Name |
8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNQCVSSSDCJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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